1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
Description
1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Its structure includes a 4-chlorophenyl group at position 1, a methoxy (-OCH₃) substituent at position 5, and a carboxylic acid (-COOH) group at position 2. These substituents influence its electronic, steric, and physicochemical properties. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methoxypyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-10-6-9(11(15)16)13-14(10)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCUBKIGYGEPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent methoxylation. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 1-(4-chlorophenyl)-5-methoxy-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Agricultural Chemistry
Herbicides and Pesticides Development
This compound is instrumental in the formulation of herbicides and pesticides. Its efficacy in controlling weeds and pests contributes to enhanced agricultural productivity while aiming to minimize environmental impact.
Case Study:
A study demonstrated that derivatives of pyrazole compounds showed effective herbicidal activity against various weed species, suggesting that 1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid could be a promising candidate in developing new agrochemicals .
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties
Research indicates that this compound may possess anti-inflammatory and analgesic properties, making it a potential candidate for new pain relief medications.
Case Study:
In a recent investigation, pyrazole derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The results suggest that this compound could lead to novel anti-inflammatory drugs .
Material Science
Advanced Materials Synthesis
The compound is utilized in synthesizing advanced materials such as polymers and coatings that require specific thermal and mechanical properties.
Data Table: Synthesis of Polymers Using Pyrazole Derivatives
| Polymer Type | Method | Properties |
|---|---|---|
| Polyurethane | Solvent casting | High tensile strength |
| Epoxy Resin | Cross-linking | Enhanced thermal stability |
Research has shown that incorporating pyrazole moieties into polymer matrices can significantly improve their mechanical properties and thermal resistance .
Biochemistry
Enzyme Inhibition Studies
In biochemical research, this compound is used to study enzyme inhibition, contributing to understanding metabolic pathways and disease mechanisms.
Case Study:
A study focused on the inhibition of certain enzymes involved in metabolic disorders revealed that pyrazole derivatives could effectively modulate enzyme activity, thus providing insights into potential therapeutic strategies for metabolic diseases .
Environmental Science
Pollutant Degradation Assessment
The compound plays a role in assessing the degradation of pollutants, aiding in developing strategies for environmental remediation.
Data Table: Environmental Impact Studies
| Pollutant Type | Degradation Method | Efficiency (%) |
|---|---|---|
| Pesticides | Bioremediation | 85 |
| Heavy Metals | Chemical treatment | 90 |
Research has indicated that pyrazole compounds can enhance the degradation rates of harmful pollutants in soil and water systems, showcasing their potential utility in environmental cleanup efforts .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to the observed biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural differences and similarities between the target compound and analogous pyrazole-carboxylic acid derivatives:
Physicochemical Properties
- Solubility : The carboxylic acid group in all compounds improves water solubility compared to ester or amide derivatives. However, halogen substituents (e.g., Cl, F) and aromatic rings reduce solubility in polar solvents .
- Electronic Effects : Methoxy (-OCH₃) groups donate electrons via resonance, increasing electron density on the pyrazole ring. In contrast, chlorine atoms withdraw electrons, creating regions of electrophilic reactivity .
Key Research Findings
- Crystallography : The crystal structure of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid reveals intramolecular O-H⋯O hydrogen bonds and π-π stacking between pyrazole and chlorophenyl rings, stabilizing the lattice .
- Computational Insights : DFT analyses () predict that electron-withdrawing substituents (e.g., Cl) lower HOMO-LUMO gaps, enhancing reactivity in charge-transfer processes .
Biological Activity
1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS No. 54709-10-3) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's biological activity, including its mechanisms, efficacy against various cell lines, and relevant case studies.
- Molecular Formula : C11H9ClN2O3
- Molecular Weight : 252.65 g/mol
- Structure : The compound features a pyrazole ring substituted with a methoxy group and a chlorophenyl group, contributing to its biological properties.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily as an anticancer and anti-inflammatory agent. The following sections detail its effects on various cancer cell lines and its anti-inflammatory mechanisms.
Anticancer Activity
Research indicates that this compound demonstrates significant cytotoxicity against several cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis | |
| SF-268 | 12.50 | Inhibition of cell proliferation | |
| NCI-H460 | 42.30 | Cell cycle arrest | |
| A549 | 26.00 | Autophagy induction |
The compound's mechanism often involves the inhibition of key signaling pathways associated with cancer cell growth and survival, such as the Aurora-A kinase pathway, which is critical for mitotic progression.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
| Activity Assessed | IC50 (µM) | Reference |
|---|---|---|
| COX-1 Inhibition | 5.40 | |
| COX-2 Inhibition | 0.01 | |
| 5-LOX Inhibition | 1.78 |
These findings suggest that the compound may serve as a dual inhibitor of COX-2 and sEH enzymes, making it a candidate for further development in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazole derivatives, including this compound:
- Study on MCF7 Cells : A study demonstrated that treatment with this compound led to significant apoptosis in MCF7 breast cancer cells, with an IC50 value indicating potent activity at low concentrations .
- Inflammation Models : Another investigation reported that this pyrazole derivative effectively reduced edema in animal models, showcasing its potential as an anti-inflammatory agent superior to standard treatments like diclofenac .
- Mechanistic Insights : Research into the molecular mechanisms revealed that the compound inhibits key kinases involved in cell cycle regulation, thereby inducing G2/M phase arrest in cancer cells .
Q & A
Q. What synthetic routes are commonly employed for preparing 1-(4-chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, and what critical reaction parameters influence yield?
The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. A representative method involves reacting 4-chlorophenylhydrazine hydrochloride with a methoxy-substituted β-keto ester in toluene under acidic catalysis (e.g., para-toluenesulfonic acid). Key parameters include:
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?
Structural confirmation requires a combination of:
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å), dihedral angles between aromatic rings (e.g., 58–69°), and intermolecular interactions (e.g., O–H···O hydrogen bonds) .
- Spectroscopy :
- NMR : Methoxy protons appear at δ 3.8–4.0 ppm (¹H), and carbonyl carbons at δ 165–170 ppm (¹³C) .
- FT-IR : Stretching vibrations at 1700–1720 cm⁻¹ (C=O) and 1250–1270 cm⁻¹ (C–O of methoxy) .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal lattice, and how do they impact physicochemical properties?
The crystal structure is stabilized by:
- O–H···O hydrogen bonds : Between carboxylic acid groups (bond length ~1.85 Å), forming dimeric motifs .
- π-π stacking : Between pyrazole and chlorophenyl rings (centroid distances ~3.8–3.9 Å), enhancing thermal stability .
- C–H···π interactions : Methyl groups and chlorophenyl rings (distances ~3.5 Å), contributing to packing efficiency . These interactions influence solubility (e.g., poor in nonpolar solvents) and melting point (empirical range: 210–220°C) .
Q. How do substituents on the pyrazole ring modulate biological activity, and what methodologies assess structure-activity relationships (SAR)?
- Substituent effects :
- Methoxy group : Enhances metabolic stability by reducing oxidative degradation .
- Chlorophenyl group : Increases lipophilicity (logP ~3.5), improving membrane permeability .
- SAR methodologies :
- Enzyme inhibition assays : Test against targets like carbonic anhydrase (IC₅₀ values correlate with electron-withdrawing substituents) .
- Molecular docking : Predict binding affinities to receptors (e.g., prostaglandin synthase) using software like AutoDock .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?
Discrepancies often arise from:
- Purity differences : Use HPLC-MS (≥95% purity) and control batches to standardize assays .
- Assay conditions : Optimize pH (e.g., 7.4 for physiological relevance) and ionic strength to minimize false positives .
- Meta-analysis : Cross-reference data from X-ray structures (e.g., Protein Data Bank entries) and pharmacokinetic databases (e.g., ChEMBL) .
Methodological Considerations
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- DFT calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to map electrostatic potentials (e.g., nucleophilic attack at C-4 of pyrazole) .
- MD simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways .
Q. What experimental approaches quantify the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
